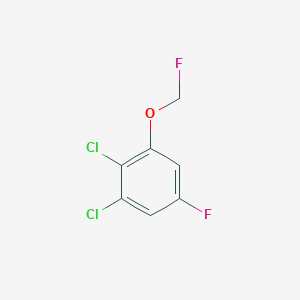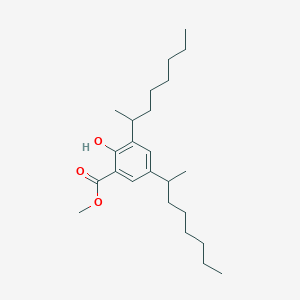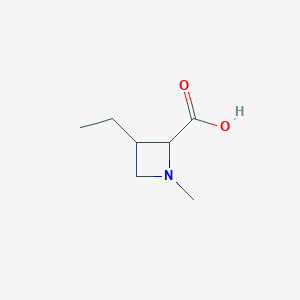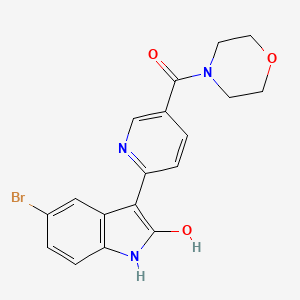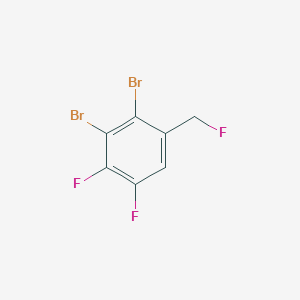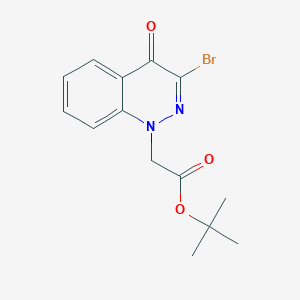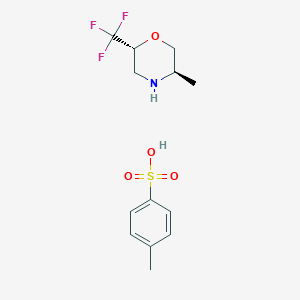
(2R,5R)-5-methyl-2-(trifluoromethyl)morpholine4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a methyl and a trifluoromethyl group, along with a 4-methylbenzenesulfonate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Methyl and Trifluoromethyl Groups: The methyl and trifluoromethyl groups can be introduced via selective alkylation and trifluoromethylation reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and stereoselectivity.
Sulfonation: The final step involves the sulfonation of the morpholine derivative with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反応の分析
Types of Reactions
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonate group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
α-Trifluoromethylstyrene Derivatives: Versatile synthetic intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a sulfonate group makes it particularly valuable in medicinal chemistry for the development of novel therapeutics.
特性
分子式 |
C13H18F3NO4S |
|---|---|
分子量 |
341.35 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;(2R,5R)-5-methyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H8O3S.C6H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-3-11-5(2-10-4)6(7,8)9/h2-5H,1H3,(H,8,9,10);4-5,10H,2-3H2,1H3/t;4-,5-/m.1/s1 |
InChIキー |
YHNJOUGMELLBFF-SWZUWFNISA-N |
異性体SMILES |
C[C@@H]1CO[C@H](CN1)C(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1COC(CN1)C(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
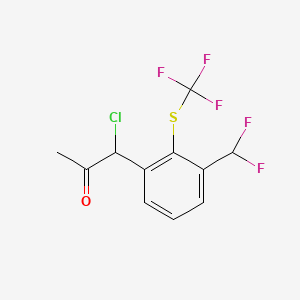



![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
